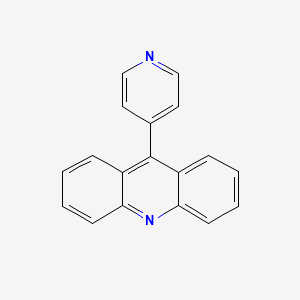

9-(Pyridin-4-yl)acridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H12N2 |

|---|---|

Peso molecular |

256.3 g/mol |

Nombre IUPAC |

9-pyridin-4-ylacridine |

InChI |

InChI=1S/C18H12N2/c1-3-7-16-14(5-1)18(13-9-11-19-12-10-13)15-6-2-4-8-17(15)20-16/h1-12H |

Clave InChI |

SQTMATWWLLQKTQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=NC=C4 |

Origen del producto |

United States |

Electronic Structure and Photophysical Properties of 9 Pyridin 4 Yl Acridine Systems

Absorption and Emission Characteristics

The interaction of 9-(pyridin-4-yl)acridine systems with light is characterized by distinct absorption and emission profiles, which are sensitive to the molecular structure and the surrounding environment.

UV-Visible Absorption Spectroscopy and Electronic Transitions (e.g., π→π* transitions)

The UV-visible absorption spectra of acridine (B1665455) derivatives, including this compound, are typically characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are primarily attributed to π→π* electronic transitions within the conjugated aromatic system of the acridine core. researchgate.netclockss.org The acridine moiety itself, composed of two benzene (B151609) rings fused to a pyridine (B92270) ring, provides a rich π-electron system. researchgate.net

In many acridine derivatives, a significant absorption is observed in the 350–450 nm range, which is characteristic of transitions between the π-electron energy levels of the acridine ring. researchgate.net For instance, studies on related acridine compounds show absorption maxima around 400 nm. mdpi.com The introduction of a pyridyl substituent at the 9-position can influence the electronic structure and thus the absorption spectrum. The conjugation between the acridine and pyridyl rings can lead to shifts in the absorption bands. For example, the conjugation of an oxadiazole heterocycle with an acridine skeleton has been shown to result in two main absorption regions: one with high intensity between 230-300 nm and another at 370-420 nm, both attributed to π→π* transitions. clockss.org

The absorption spectra can also exhibit multiple bands. For example, 9-aminoacridine (B1665356) in ethanol (B145695) solution shows absorption maxima at 425 nm, 402 nm, and 383 nm. nih.gov Similarly, some 9-phenoxycarbonyl-acridines display long-wavelength absorption above 300 nm, which is a superposition of four bands. researchgate.net The specific wavelengths and intensities of these transitions are sensitive to the substitution pattern on both the acridine and pyridyl rings.

Fluorescence Emission Profiles and Quantum Yields

Many 9-substituted acridine derivatives are fluorescent, emitting light upon excitation. The fluorescence emission of these compounds is a key property for their application as fluorescent probes and in optical devices. The emission wavelength and fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, are crucial parameters.

The fluorescence quantum yields of acridine derivatives can vary significantly depending on their structure. For instance, some conjugated dihydrobenzo-acridines exhibit high fluorescence quantum yields, ranging from 9% to 43%. rsc.org In contrast, other derivatives may have very low quantum yields. rsc.org The nature of the substituent at the 9-position plays a critical role. For example, in a series of 9-substituted-4,5-dimethoxyacridine derivatives, interesting relationships between the quantum yield and the structural features were observed. researchgate.net

The emission spectra of acridine derivatives can also be influenced by the solvent. For example, two synthesized acridone (B373769) derivatives, MeAcd12C and MedAcd12P, exhibited stable fluorescence emission in the wavelength range of 560 to 590 nm in various solvents, with the exception of water and THF. mdpi.com These compounds showed high quantum yields in polar protic organic solvents like methanol (B129727) and ethanol. mdpi.com The emission properties of donor-acceptor compounds containing an acridine acceptor are indicative of the charge-transfer (CT) character of the emitting singlet states. acs.org

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|---|

| Dihydrobenzo-acridine 4a | Not specified | Not specified | 0.43 | Not specified | rsc.org |

| Dihydronaphtho-acridine 4b | Not specified | Not specified | 0.36 | Not specified | rsc.org |

| Dihydrobenzo-acridine 5a | Not specified | Not specified | 0.36 | Not specified | rsc.org |

| Dihydronaphtho-acridine 5b | Not specified | Not specified | 0.09 | Not specified | rsc.org |

| AT2P | Not specified | 490 nm | 0.10 | Not specified | acs.org |

| AT3P | Not specified | 480 nm | 0.22 | Not specified | acs.org |

| AT4P | Not specified | 500 nm | 0.02 | Not specified | acs.org |

Stokes Shifts and Environmental Effects on Emission

The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is another important characteristic of fluorescent molecules. Large Stokes shifts are often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio.

Some 9-substituted acridine derivatives have been reported to exhibit extremely large Stokes shifts, exceeding 15,500 cm⁻¹. researchgate.net For instance, the compound 6a, a dihydronaphtho-acridine derivative, displays a large Stokes shift of 108 nm. rsc.org This property is highly valuable for the development of optical sensors. researchgate.net

The emission of this compound systems is also sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the emission wavelength. Donor-acceptor compounds with an acridine acceptor show a red shift in their low-energy charge-transfer (CT) absorption band with increasing solvent polarity. acs.org Similarly, the fluorescence spectra of these compounds are affected by the solvent, which provides clear evidence for the CT character of the emitting singlet states. acs.org For example, certain acridone derivatives show positive solvatochromism, where the emission shifts to longer wavelengths in more polar solvents, indicating an intramolecular charge transfer (ICT) emissive state. mdpi.com This sensitivity to the environment makes them suitable as probes for local polarity. mdpi.com

Excited State Dynamics and Lifetimes of Charge-Separated States

Upon photoexcitation, this compound systems can undergo various dynamic processes, including the formation of charge-separated states. The lifetime of these excited states is a critical parameter that dictates their utility in applications such as photocatalysis, where longer-lived states are often preferred.

In donor-acceptor systems, photoinduced electron transfer can lead to the formation of a charge-separated state. unibo.it The lifetime of this state is a key factor in determining the efficiency of subsequent chemical reactions. For instance, in supramolecular arrays involving porphyrin and acridinium (B8443388) units, an ultrafast photoinduced electron transfer process leads to the formation of a charge-separated state in approximately 0.3 picoseconds, with a lifetime of about 1 picosecond. unibo.it

The dynamics of these excited states can be complex. For example, the emission decay of 9-aminoacridine adsorbed on αZr-phosphate particles is biphasic, with lifetimes of 1.6 ns and 9.8 ns, suggesting different modes of association that influence non-radiative decay pathways. nih.gov In contrast, in ethanol solution, its emission decay is monophasic with a much longer lifetime of 16.5 ns. nih.gov

Controlling the lifetime of charge-separated excited states is a significant area of research. One novel mechanism involves varying the magnetic exchange interactions between a stable organic radical and the unpaired electrons in the charge-separated state. nsf.gov This approach allows for predictable control over the excited state lifetime. nsf.gov In some systems, long-lived charge separation, on the order of microseconds and even longer (>100 μs), has been achieved. acs.org

Tautomerism and its Spectroscopic Manifestations in 9-Pyridylacridines

Tautomerism, the interconversion of structural isomers, can be a significant phenomenon in heterocyclic compounds like 9-pyridylacridines. This process can have a profound effect on their spectroscopic properties. The study of tautomerism is crucial for understanding the reactivity and electronic properties of these molecules. mdpi.com

In solution, the prototropic exchange in azoles can be rapid on the NMR timescale, leading to time-averaged signals. mdpi.com Therefore, studies in the solid state or using techniques sensitive to different tautomeric forms are often necessary. mdpi.com For example, in the case of thione-thiol tautomerism in related acridine derivatives, the absorption spectrum can reveal the dominant form in different solvents. lp.edu.ua In neutral solutions, the thione form might be preferred, while in acidic or alkaline solutions, the thiol form can be more prevalent. lp.edu.ua The different tautomers will exhibit distinct absorption bands, for instance, the n→π* transition of a C=S group versus a C–S– group. lp.edu.ua

While specific studies on the tautomerism of this compound itself were not found in the provided search results, the principles observed in related systems are likely applicable. The presence of the pyridine nitrogen atom introduces the possibility of protonation and different tautomeric equilibria, which would be reflected in the UV-visible and fluorescence spectra.

Redox Properties and Potentials

The redox properties of this compound systems, specifically their oxidation and reduction potentials, are fundamental to their application in areas like photocatalysis and electrochemistry. These properties determine the feasibility of electron transfer reactions with other molecules.

Acridine derivatives can undergo both oxidation and reduction processes. The redox potentials are influenced by the substituents on the acridine ring. For 9-anilinoacridines, electron-donating substituents on the anilino ring facilitate oxidation, while substituents on the acridine ring itself have a lesser effect on the redox potentials. nih.gov

In the context of photocatalysis, acridinium salts are of particular interest. They can act as potent photoredox catalysts due to their strong reduction potential in the excited state. rsc.org For example, the reduction potential of the acridinium/acridinyl radical couple has been reported as -0.54 V vs. SCE. rsc.org Upon photoexcitation, these molecules can initiate electron transfer processes. rsc.orgrsc.org The stability and redox characteristics of the resulting acridinyl radicals are crucial. For instance, 9-phenyl-10-methylacridinyl radical is stable due to steric hindrance from the 9-phenyl group. rsc.org

The redox potentials can be tuned by modifying the molecular structure. Systematic modifications of donor and acceptor substituents in related systems have allowed for the development of both strongly oxidizing and strongly reducing catalysts with predictable redox potentials. acs.org

| Redox Couple | Potential (V vs. SCE) | Reference |

|---|---|---|

| Acridinium/Acridinyl radical | -0.54 | rsc.org |

| 10-Methylacridinyl radical (reductant) | -0.43 | rsc.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

No dedicated Density Functional Theory (DFT) studies on 9-(Pyridin-4-yl)acridine were identified. While DFT has been extensively used to study the structural and electronic properties of the parent acridine (B1665455) molecule and various pyridine (B92270) derivatives, specific calculations for the geometry, electronic structure, and vibrational spectra of this compound are not present in the reviewed literature.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

No studies utilizing molecular dynamics simulations to investigate the intermolecular interactions of this compound were found. MD simulations have been performed on other complex acridine derivatives to study their interactions with biological targets like DNA or proteins, but not on this specific compound.

Reactivity and Reaction Mechanisms

Nucleophilic Reactions at the C9 Position of the Acridine (B1665455) Core

The C9 position of the acridine nucleus is electron-deficient, a consequence of the nitrogen atom's electron-withdrawing effect on the aromatic system. rsc.org This inherent electronic characteristic makes it the preferred site for nucleophilic attack. rsc.org In 9-(pyridin-4-yl)acridine, the C9 carbon is bonded to the pyridin-4-yl ring, and this bond can be cleaved under nucleophilic conditions.

For this compound, a similar mechanism can be postulated where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the C9 carbon. This would lead to the formation of a tetrahedral intermediate. Subsequent cleavage of the C9-C(pyridin-4-yl) bond and proton transfer steps would yield acridone (B373769) and pyridine (B92270). The stability of the C9-pyridyl bond is a critical factor in its susceptibility to hydrolysis. The electron-withdrawing nature of the pyridin-4-yl group is expected to enhance the electrophilicity of the C9 position, potentially making it more susceptible to nucleophilic attack compared to acridines with electron-donating substituents at the same position.

Table 1: Factors Influencing the Stability of the C9-Substituent Bond in Acridine Derivatives

| Factor | Influence on Stability | Rationale |

| Electronic Nature of the C9-Substituent | Electron-withdrawing groups may decrease stability towards nucleophilic attack. | Increases the electrophilicity of the C9 carbon. |

| Steric Hindrance | Bulky substituents around the C9 position can sterically hinder the approach of nucleophiles, increasing stability. | The pyridin-4-yl group is a relatively planar aromatic ring and may offer moderate steric hindrance. |

| pH of the Medium | Hydrolysis can be catalyzed by both acid and base. | Protonation of the acridine or pyridine nitrogen may alter the electronic properties and influence reaction rates. |

| Solvent | The polarity and nucleophilicity of the solvent will affect the reaction rate. | Protic, nucleophilic solvents like water can participate directly in the hydrolysis reaction. |

The pyridin-4-yl group at the C9 position significantly influences the reactivity of the acridine core. As an electron-withdrawing group, it enhances the electrophilic character of the C9 carbon, making it more prone to nucleophilic substitution reactions. This is a general trend observed in the acridine series, where electron-withdrawing substituents at C9 facilitate nucleophilic attack. clockss.org

Conversely, the reactivity of the pyridin-4-yl ring is also affected by its attachment to the acridine moiety. The acridine ring system, being a large aromatic platform, can exert steric and electronic effects on the attached pyridyl group.

Protonation Behavior and Acridinium (B8443388) Ion Formation

The presence of two basic nitrogen atoms, one in the acridine ring and one in the pyridine ring, allows for the protonation of this compound. The basicity of the acridine nitrogen (pKa of the conjugate acid is 5.6) is slightly higher than that of the pyridine nitrogen (pKa of the conjugate acid is 5.2). ut.eeresearchgate.net Therefore, in a stepwise protonation, the acridine nitrogen is expected to be protonated first, forming an acridinium ion.

The formation of the acridinium ion has a profound effect on the electronic structure and reactivity of the molecule. The positive charge on the acridine nitrogen further increases the electron deficiency of the entire ring system, particularly at the C9 position. This enhanced electrophilicity makes the acridinium ion even more susceptible to nucleophilic attack than the neutral molecule. rsc.org

A second protonation event can occur at the pyridine nitrogen, resulting in a dicationic species. The pKa for this second protonation is expected to be significantly lower due to the electrostatic repulsion from the already protonated acridinium ring.

Table 2: Expected Protonation Behavior of this compound

| Step | Site of Protonation | Product | Expected pKa of Conjugate Acid |

| First Protonation | Acridine Nitrogen | 9-(Pyridin-4-yl)acridinium ion | ~5.6 |

| Second Protonation | Pyridine Nitrogen | 9-(1H-Pyridin-1-ium-4-yl)acridinium ion | < 5.2 |

Electrophilic Substitution on the Acridine and Pyridyl Moieties

Electrophilic substitution reactions on the acridine core generally occur on the fused benzenoid rings. The electron-withdrawing nature of the acridine nitrogen deactivates the ring system towards electrophilic attack compared to benzene (B151609). The preferred positions for electrophilic substitution are C2 and C7, which are para to the nitrogen atom and are the least deactivated positions. rsc.orgpharmaguideline.com The presence of the electron-withdrawing pyridin-4-yl group at C9 is expected to further deactivate the acridine ring system towards electrophilic attack.

The pyridine ring itself is also highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of its nitrogen atom. nih.gov Electrophilic attack on the pyridine ring, if it occurs, would be expected at the positions meta to the nitrogen (C3 and C5 of the pyridine ring). However, forcing conditions are typically required for such reactions. Given the deactivating nature of both the acridine and pyridine rings, electrophilic substitution on this compound is expected to be a challenging transformation requiring harsh reaction conditions.

Photoalkylation and Reductive Alkylation Processes

While specific studies on the photoalkylation of this compound are not documented, the parent acridine molecule is known to undergo reductive alkylation. For instance, upon exposure to ultraviolet light in the presence of n-pentanoic acid, acridine can be converted to 9-n-butylacridine. pharmaguideline.com This suggests that photochemical processes can be employed to introduce alkyl groups at the C9 position.

Reductive alkylation of pyridinium (B92312) salts is a known transformation. rsc.org If the pyridine nitrogen of this compound is quaternized to form a pyridinium salt, this position could become susceptible to reductive alkylation. This would involve the addition of an alkyl group and the reduction of the pyridinium ring, leading to a dihydropyridine (B1217469) derivative. Such a reaction would likely proceed via a radical mechanism.

Photocatalysis and Photoredox Chemistry

Role of Acridine (B1665455) Derivatives as Organic Photocatalysts

While acridine derivatives, in general, are recognized for their utility as organic photocatalysts, no studies were found that specifically investigate the photocatalytic properties of 9-(Pyridin-4-yl)acridine . The field has seen a surge in the development of organic dyes as photocatalysts to provide sustainable and cost-effective alternatives to precious metal-based catalysts like those of iridium and ruthenium nih.gov.

Utilization of Acridinium (B8443388) Salts as Potent Oxidative Photocatalysts

Acridinium salts are well-established as powerful oxidative photocatalysts in a variety of organic transformations nih.govnih.gov. Their strong reduction potential in the excited state makes them excellent catalysts for a wide range of reactions nih.gov. Research has focused on various substituted acridinium salts, but studies detailing the synthesis and application of the acridinium salt of This compound as a potent oxidative photocatalyst are absent from the current scientific literature.

Mechanistic Elucidation of Photoredox Catalysis

The mechanistic aspects of photoredox catalysis involving acridine derivatives have been a subject of detailed investigation. These studies are crucial for understanding and optimizing photocatalytic systems. However, no mechanistic studies specifically elucidating the photoredox catalytic cycle of This compound have been found.

Proton-Coupled Electron Transfer (PCET) Pathways

Proton-coupled electron transfer (PCET) is a key mechanistic pathway in many acridine-based photocatalytic reactions arabjchem.orgmdpi.com. For instance, the triplet excited state of acridine orange has been shown to undergo a PCET reaction with tri-tert-butylphenol arabjchem.org. While the pyridinyl group in This compound could potentially participate in proton transfer, there is no available research that investigates the PCET pathways of this specific compound.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process in photoredox catalysis, and acridine derivatives are known to mediate SET in various reactions researchgate.net. The generation of reactive radical intermediates via SET is a cornerstone of this chemistry. Despite the general understanding of SET in acridine systems, there are no specific studies that detail the SET processes involving photoexcited This compound .

Charge Separation and Recombination Dynamics in Catalytic Cycles

The efficiency of a photocatalytic cycle is heavily dependent on the dynamics of charge separation and recombination fiu.eduwikipedia.org. Achieving a long-lived charge-separated state is critical for the catalyst to engage in productive chemistry. While these dynamics have been studied for various organic donor-acceptor dyads, no data is available on the charge separation and recombination dynamics specifically for This compound .

Applications in Organic Transformations

The use of this compound as a photocatalyst has been explored in several types of organic reactions. Its ability to absorb light and initiate electron transfer processes makes it a valuable tool for chemists seeking to perform transformations under mild conditions.

The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research aimed at mitigating climate change and developing sustainable chemical processes. Acridine derivatives, in general, have been investigated as metal-free photocatalysts for CO₂ reduction. The mechanism typically involves the photoexcitation of the acridine catalyst, followed by single electron transfer to CO₂, generating the CO₂ radical anion (CO₂•⁻). This highly reactive intermediate can then be converted to products like formic acid or carbon monoxide through subsequent proton and electron transfer steps.

While specific studies detailing the performance of this compound in this application are not extensively documented in publicly available research, the presence of the pyridine (B92270) moiety is significant. Pyridine and its derivatives are known to act as co-catalysts or ligands in CO₂ reduction, facilitating the process by coordinating to CO₂ or acting as proton relays. Therefore, it is hypothesized that the pyridin-4-yl group in this compound could enhance its efficiency and selectivity in CO₂ photoreduction compared to other acridine derivatives. The nitrogen atom of the pyridine ring can potentially interact with CO₂, thereby facilitating the electron transfer from the photoexcited acridine core.

Photocatalytic decarboxylative functionalization is a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, starting from readily available carboxylic acids. Acridine-based photocatalysts have been shown to be effective in mediating these transformations. The general mechanism involves the formation of an excited state of the acridine photocatalyst upon light absorption. This excited state is a potent oxidant that can abstract an electron from a carboxylate, leading to decarboxylation and the formation of a carbon-centered radical. This radical can then participate in various bond-forming reactions.

Although specific examples and detailed quantitative data for the use of this compound in decarboxylative functionalization are not readily found in the surveyed literature, the fundamental principles of acridine photocatalysis suggest its potential in this area. The efficiency of such reactions is often influenced by the electronic properties of the substituent at the 9-position of the acridine ring. The electron-withdrawing nature of the pyridin-4-yl group could modulate the redox potential of the acridine core, potentially influencing the efficiency of the initial electron transfer step with the carboxylic acid. Further research would be needed to establish optimal reaction conditions and substrate scope for this specific catalyst.

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, with applications in the preparation of pharmaceuticals, agrochemicals, and materials. Photocatalytic C-N cross-coupling reactions have emerged as a milder and more sustainable alternative to traditional metal-catalyzed methods. Acridinium salts, which are oxidized forms of acridines, are often employed as potent photo-oxidants in these reactions. They can oxidize a suitable substrate to generate a radical cation, which then participates in the C-N bond formation.

In the context of this compound, its corresponding acridinium salt could potentially be utilized in C-N cross-coupling reactions. The pyridin-4-yl substituent might influence the photophysical and electrochemical properties of the acridinium photocatalyst, such as its excited-state redox potential and stability. However, a thorough review of the scientific literature did not yield specific studies or data tables detailing the application of this compound or its acridinium salt in C-N cross-coupling reactions. The exploration of this compound in such catalytic transformations remains an area for future investigation.

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Interactions with Acridine (B1665455) Scaffolds in Organic Salts

The acridine nucleus readily participates in host-guest chemistry, forming well-defined supramolecular assemblies through intermolecular interactions, particularly with organic acids to form salts. researchgate.net In these arrangements, the acridine molecule acts as a host for the acidic guest molecules. The formation and stability of these assemblies are driven by strong non-covalent forces.

| Host Molecule | Guest Molecule (Acid) | Primary Interaction | Resulting Structure |

| Acridine | 4-Aminosalicylic Acid | O—H⋯N Hydrogen Bond | Acridinium (B8443388) 4-aminosalicylate salt |

| Acridine | 5-Chlorosalicylic Acid | O—H⋯N Hydrogen Bond | Acridinium 5-chlorosalicylate salt |

| Acridine | Hippuric Acid | O—H⋯N Hydrogen Bond | Acridinium hippurate salt |

Intercalation Mechanisms with Deoxyribonucleic Acid (DNA)

One of the most extensively studied properties of acridine derivatives is their ability to function as DNA intercalators. morressier.com This process involves the insertion of the planar, polyaromatic acridine ring system between the base pairs of the DNA double helix. mdpi.comnih.gov This interaction is a cornerstone of the biological activity of many acridine-based compounds. nih.gov The binding is primarily stabilized by van der Waals forces and π-π stacking between the acridine chromophore and the DNA bases, often supplemented by ionic interactions between positively charged side chains and the negatively charged phosphate (B84403) backbone of DNA. mdpi.comnih.gov

Acridine-based ligands can be designed to interact with DNA in several distinct modes, primarily defined by the number of acridine moieties that simultaneously intercalate into the DNA helix.

Mono-intercalation involves a single acridine chromophore inserting itself at an intercalation site. A classic example is the compound acridine orange, which has been shown to increase the persistence length of DNA upon binding, indicating a stiffening and lengthening of the DNA molecule. researchgate.netnih.gov

Bis-intercalation occurs when two acridine moieties, connected by a flexible linker, intercalate at two separate sites on the DNA helix simultaneously. zu.edu.ua This dual binding generally leads to a much higher affinity for DNA compared to corresponding mono-intercalators. zu.edu.ua Unlike mono-intercalators, some bis-acridine compounds have been observed to have no apparent effect on the persistence length of large DNA molecules, suggesting a different type of structural perturbation. researchgate.net Studies have confirmed the bifunctional intercalation of various diacridines by observing their ability to unwind and reverse the supercoiling of closed-circular DNA, with measured unwinding angles being approximately double that of their mono-intercalating counterparts. nih.gov For example, one mono-intercalating agent was found to unwind DNA by 21°, whereas its bifunctional analogue produced an unwinding angle of 44°. nih.gov

Tris- and Multi-intercalation involves ligands with three or more acridine units. A trimeric derivative of 9-aminoacridine (B1665356) has been shown to behave as a tris-intercalating agent based on DNA unwinding angle measurements. nih.gov However, increasing the number of intercalating units from two to three may not lead to a proportional increase in DNA binding affinity, potentially due to the significant structural constraints imposed by the larger molecule. nih.gov Tetra-acridine derivatives have also been synthesized and were found to compact the higher-order structure of DNA, decreasing its persistence length. researchgate.net

| Intercalation Mode | Number of Acridine Units | Example Ligand Type | Effect on DNA Higher-Order Structure |

| Mono-intercalation | 1 | Acridine Orange | Increases persistence length (lengthens/stiffens) researchgate.net |

| Bis-intercalation | 2 | Diacridine | No apparent effect on persistence length researchgate.net |

| Multi-intercalation | 4+ | Tetra-acridine | Decreases persistence length (compacts) researchgate.net |

For bis- and multi-intercalating agents, the nature of the chain linking the acridine chromophores is a critical determinant of their DNA binding properties. nih.gov The length and conformational flexibility of the linker dictate the distance and orientation the acridine moieties can adopt, which in turn affects their ability to bind effectively.

Research has established that for effective bis-intercalation, the linker must be of a sufficient length to span the distance between two intercalation sites. Early work by Le Pecq and colleagues demonstrated that the minimum linker length required for a diacridine to bis-intercalate is approximately 10.1 Å, which corresponds to the length of two base pairs along the DNA axis, in line with the "excluded site model". mdpi.com

The flexibility of the linker is equally important. A conformationally rigid linker, especially if it is short, may prevent the two acridine units from achieving the correct orientation for dual intercalation, resulting in the compound acting as a mono-intercalator instead. nih.gov Conversely, a linker with greater conformational flexibility can better accommodate the structural demands of the DNA helix, favoring a bis-intercalating mode. nih.govoup.com Studies on diacridines with linkers of varying lengths show that these molecules are designed to adjust the distance between the chromophores to achieve optimal interaction with DNA. zu.edu.ua For instance, a diacridine with a more flexible five-carbon linker showed stronger inhibitory and anticancer activities compared to a similar compound with a shorter, four-carbon linker, a difference attributed to the linker's ability to bend toward the DNA backbone and enhance interactions. oup.com

| Linker Property | Impact on Bis-Intercalation | Rationale |

| Length | A minimum length (e.g., ~10 Å) is required. mdpi.com | The linker must be long enough to span at least one base pair to reach a second intercalation site. mdpi.com |

| Flexibility | Higher flexibility generally favors bis-intercalation. nih.gov | A flexible linker allows the acridine units to adjust their position and orientation to fit optimally into two DNA binding sites. oup.com |

| Rigidity | High rigidity, especially with short linkers, can force mono-intercalation. nih.gov | A rigid linker may prevent the second acridine unit from achieving the necessary geometry to intercalate. |

Characterization of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

The stability of complexes involving 9-(pyridin-4-yl)acridine and related structures is governed by specific intermolecular forces, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The nitrogen atoms in both the acridine and pyridine (B92270) rings are capable of acting as hydrogen bond acceptors. nsf.gov In the context of organic salts, strong O—H⋯N hydrogen bonds are the principal interactions that link the acridine molecule to acidic co-formers. researchgate.net In biological systems, such as the DNA-acridine complex, hydrogen bonds can form between moieties on the acridine ligand and functional groups on the DNA. For example, amino acid side chains attached to the acridine scaffold can form hydrogen bonds with the guanine (B1146940) base in the major groove of DNA. researchgate.net These directional interactions contribute significantly to the binding affinity and specificity of the ligand.

π-π Stacking: The extensive, planar aromatic systems of acridine rings are ideal for engaging in π-π stacking interactions. researchgate.net This type of non-covalent interaction is a major stabilizing force in both the solid state and in biological complexes.

In Crystals: Crystal structures of acridine derivatives frequently show molecules arranged in stacks, where parallel acridine rings overlap. This acridine-acridine stacking is a recurring motif that helps stabilize the crystal packing. researchgate.netresearchgate.net

In DNA Complexes: π-π stacking is the essence of intercalation. The insertion of the acridine ring between DNA base pairs is stabilized by the favorable stacking interactions between the π-orbitals of the acridine and the surrounding purine (B94841) and pyrimidine (B1678525) bases. zu.edu.ua Computational studies confirm that these interactions, along with van der Waals forces, are predominant in stabilizing the intercalated complex. nih.gov

These non-covalent interactions are not mutually exclusive and often act in concert to create highly stable and specific supramolecular structures. rsc.org

Applications in Advanced Materials and Organic Electronics

Integration of Acridine (B1665455) Derivatives into Optoelectronic Devices

Acridine derivatives are increasingly being integrated into various organic electronic devices due to their favorable electronic properties and high thermal stability. google.com These compounds are recognized for their potential in creating more efficient and durable devices. epo.org Organic electronic devices, such as organic light-emitting diodes (OLEDs), leverage the ability of these materials to emit light when an electrical current is applied. google.com

The general structure of an OLED consists of several layers, including a substrate, an anode, a hole injection layer (HIL), a hole transporting layer (HTL), an emissive layer (EML), and a cathode. google.com Acridine derivatives have proven to be versatile, finding use as host materials in the emissive layer and as materials for the hole transport and electron blocking layers. google.com The large conjugated ring system of acridine derivatives makes them suitable for use as an alternative to traditional metal semiconductor materials in the field of organic semiconductors. sioc-journal.cn

A key characteristic of acridine compounds for these applications is their high glass transition temperature (Tg), which typically falls in the range of 120 to 200 °C. google.com This thermal stability is crucial for ensuring the longevity and operational stability of electronic devices. The performance of organic electronic devices can be significantly improved by developing new compounds that lead to high efficiency and long lifetimes at lower operating voltages, which in turn reduces power consumption. epo.org

Potential as Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the host material plays a critical role in the emissive layer by dispersing and supporting the light-emitting guest molecules (dopants). An effective host material must possess a high triplet energy to confine the excitons on the guest emitter, as well as balanced charge transport properties to ensure efficient recombination of electrons and holes within the emissive layer.

Acridine derivatives have emerged as promising host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov For instance, small molecules incorporating dimethyl acridine and triphenylamine or carbazole moieties have been synthesized and successfully used as both hole-transporting and host materials in phosphorescent OLEDs. nih.govnih.gov

Research has demonstrated that OLEDs using acridine-based hosts can achieve remarkable performance. In one study, a device using an acridine derivative as the host for a yellow phosphorescent emitter showed significantly better efficiencies compared to a standard device using a well-known host material. nih.gov Specifically, a phenyl carbazole-based acridine derivative (PhCAR-2ACR) used as a host resulted in current and external quantum efficiencies of 56.90 cd/A and 20.57%, respectively. nih.gov Another acridine derivative incorporating triphenylamine (TPA-2ACR) also demonstrated excellent device performance when used as a host. nih.gov The high performance of these materials is attributed to their balanced hole and electron mobility and suitable energy levels for efficient carrier injection. osti.gov

The table below summarizes the performance of OLEDs utilizing different acridine-based materials.

| Material | Role | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| TPA-2ACR | Hole-Transporting | Phosphorescent | 55.74 | 29.28 | 21.59 |

| PhCAR-2ACR | Host | Phosphorescent | 56.90 | - | 20.57 |

| m-CzPym | Host | TADF (4CzIPN) | 100.2 | 95.6 | 31.5 |

| p-CzPym | Host | TADF (4CzIPN) | - | 116.5 | - |

This table presents performance data for OLED devices incorporating various acridine derivatives as reported in research studies. nih.govosti.gov

Acridine-Functionalized Covalent Organic Frameworks (COFs) for Heterogeneous Applications

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govdigitellinc.com Their high porosity, structural tunability, and inherent crystallinity make them promising materials for a wide range of applications, including gas storage, separation, and heterogeneous catalysis. digitellinc.comrsc.org

The incorporation of functional units, such as acridine, into the COF backbone can impart specific catalytic or photophysical properties. digitellinc.com Acridine-functionalized COFs have been synthesized and explored as novel photocatalysts. nih.gov These materials exhibit broad absorption in the visible light region, which is advantageous for light-driven chemical transformations. nih.govdigitellinc.com

One significant application of these materials is in metallaphotocatalytic C-N cross-coupling reactions. nih.gov Research has shown that a fully β-ketoenamine-linked COF functionalized with acridine demonstrates high catalytic activity, which is attributed to increased charge separation upon irradiation. nih.gov These COF-based catalysts have shown good to excellent yields for various aryl bromides and can even facilitate the reaction using green light as the energy source. nih.govdigitellinc.com

Furthermore, acridine-functionalized covalent organic polymers (COPs) have been developed for the photocatalytic degradation of organic pollutants like methylene blue. acs.org A key advantage of these COF and COP-based catalysts is their heterogeneous nature, which allows for easy separation from the reaction mixture and potential for recycling. Studies have demonstrated the excellent reusability of certain acridine-functionalized COPs, with some retaining over 80% of their activity after five catalytic cycles. acs.org The stability and recyclability of these heterogeneous systems are crucial for sustainable and industrial applications. rsc.orgnih.gov

The table below highlights the reusability of different acridine-functionalized covalent organic polymers in photocatalysis.

| Catalyst | Stability after Cycles | Activity Retention |

| Acr-TFB-Na | Rapid decay after 3 cycles | 12.8% |

| Acr-TFB-Zn | Stable after 5 cycles | 82.5% |

| Acr-TFB-Mg | Stable after 5 cycles | 75.7% |

This table illustrates the reusability and activity retention of acridine-functionalized covalent organic polymers (COPs) in the photocatalytic degradation of methylene blue. acs.org

Structure Property Relationships in 9 Pyridin 4 Yl Acridine Systems

Influence of Pyridyl Nitrogen Position on Electronic and Photophysical Characteristics

The location of the nitrogen atom within the pyridyl ring attached at the C9 position of acridine (B1665455)—be it position 2, 3, or 4—exerts a significant influence on the electronic structure and subsequent photophysical behavior of the resulting isomer. This is primarily due to the differences in the inductive and resonance effects exerted by the nitrogen atom from these distinct positions, which alters the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation.

In contrast, the nitrogen in the 2-position has a strong inductive and resonance effect, while the nitrogen in the 3-position has a primarily inductive electron-withdrawing effect, which is generally weaker than the resonance effect at the 4-position. These differences in electron-accepting strength directly impact the energy of the charge-transfer excited state. For 9-(pyridin-2'-yl)-aminoacridines, it has been shown that the addition of electron-withdrawing groups to the pyridine (B92270) ring enhances its interaction with DNA, a correlation that highlights the electronic influence of the pyridine substituent. nih.gov This suggests that the position of the pyridyl nitrogen, by modulating the electron density, plays a key role in the molecule's interactions and properties. nih.gov A stronger electron-accepting character, as anticipated for the 4-pyridyl isomer, would likely lead to a lower energy ICT state, resulting in a red-shifted (lower energy) fluorescence emission compared to the 2- and 3-pyridyl isomers.

Table 1: Expected Influence of Pyridyl Nitrogen Position on Photophysical Properties

| Isomer | Nitrogen Position | Expected Electron-Withdrawing Strength | Expected Emission Maximum (λem) | Expected Stokes Shift |

|---|---|---|---|---|

| 9-(Pyridin-2-yl)acridine | 2 | Strong | Intermediate | Intermediate |

| 9-(Pyridin-3-yl)acridine | 3 | Moderate | Shorter Wavelength | Smaller |

| 9-(Pyridin-4-yl)acridine | 4 | Strongest | Longer Wavelength | Larger |

Note: This table is based on theoretical principles of electronic effects as direct comparative experimental data was not found in the reviewed literature.

Correlation between Steric and Electronic Effects of C9 Substituents and Compound Behavior

Steric Effects: The substitution at the C9 position introduces significant steric hindrance, which forces the pyridyl ring to twist out of the plane of the acridine core. This dihedral angle between the two aromatic systems is a critical parameter. A larger angle, induced by bulky substituents ortho to the C9-C4' bond, disrupts the π-conjugation between the acridine and pyridyl moieties. This disruption can lead to:

Blue-shifted Absorption and Emission: Reduced conjugation raises the energy of the π-π* transitions, shifting spectra to shorter wavelengths.

Altered Quantum Yields: The efficiency of fluorescence can be either enhanced or diminished. By restricting torsional relaxation in the excited state, steric hindrance can block non-radiative decay pathways, thus increasing the fluorescence quantum yield. nih.gov Conversely, excessive twisting can decouple the electronic communication necessary for efficient charge-transfer emission.

Impact on Catalytic Activity: In photocatalysis, the steric environment around the acridine core, described by parameters like percent buried volume (% Vbur), has been shown to correlate with catalytic reactivity. researchgate.net

Electronic Effects: The electronic properties of substituents on the C9-phenyl ring (in analogues like 9-phenylacridine) modulate the donor-acceptor character of the molecule.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups on the phenyl ring enhance the electron-donating ability of the aryl moiety. This strengthens the intramolecular charge transfer towards the acridine or pyridyl acceptor, typically causing a red-shift in the emission spectrum and affecting the excited-state dipole moment. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) groups have the opposite effect, making the C9-aryl group more electron-deficient. This can weaken the ICT from the aryl group to the acridine, or in the case of this compound, create a more complex electronic landscape.

Quantitative structure-activity relationship (QSAR) studies on related systems have demonstrated a strong correlation between Hammett sigma values (σ), which quantify the electronic effect of a substituent, and the photophysical or biological properties of the molecule. nih.gov For instance, a linear relationship has been observed between Hammett constants and the emission maxima of some 9-aryl-substituted systems, confirming that electronic perturbations predictably tune the excited-state energy. nih.gov

Table 2: Correlation of C9-Substituent Properties with Molecular Behavior

| Substituent Type | Example | Primary Effect | Impact on Conjugation | Impact on Emission Wavelength | Impact on Quantum Yield |

|---|---|---|---|---|---|

| Steric (Bulky) | Mesityl, tert-Butyl | Steric Hindrance | Decreased (Increased Dihedral Angle) | Blue-shift | Can increase by restricting rotation |

| Electronic (EDG) | -OCH₃, -N(CH₃)₂ | Electron Donation | Can be enhanced if planarity is maintained | Red-shift (lower energy) | Varies, depends on ICT character |

| Electronic (EWG) | -CN, -NO₂ | Electron Withdrawal | Can be enhanced if planarity is maintained | Blue-shift (higher energy) | Varies, often decreases |

Relationship between Molecular Structure and Reactivity/Catalytic Performance

The molecular structure of this compound and its derivatives is intrinsically linked to their reactivity and performance in catalytic applications, particularly in the realm of photoredox catalysis.

The general mechanism for decarboxylation involves the acridine catalyst (A) being excited by light to A*. This excited state can then engage in a proton-coupled electron transfer (PCET) with a carboxylic acid (RCOOH), generating an alkyl radical (R•), a proton, and the acridine radical anion (A•⁻). Alternatively, in the presence of an acid, the acridine is protonated to form an acridinium (B8443388) ion [AH]⁺, which upon excitation becomes a powerful oxidant capable of initiating radical formation. researchgate.net

The relationship between structure and catalytic performance can be summarized as follows:

Redox Potentials: The electronic nature of the C9-substituent tunes the redox potentials of both the ground and excited states of the acridine catalyst. This allows for the precise calibration of the catalyst's power to match the requirements of a specific substrate. nih.gov

Steric Factors: As noted previously, steric bulk at the C9 position can influence the catalyst's stability and reactivity. A multivariate linear regression model has shown a correlation between steric parameters, electronic parameters (spin density), and the observed photocatalytic reactivity of 9-substituted acridines. researchgate.net

Dual Catalysis Compatibility: The structure of 9-arylacridines makes them suitable for integration into dual catalytic systems. For example, the alkyl radical generated by the acridine photocatalyst can be intercepted by a copper co-catalyst to enable conjugate additions. nih.gov The pyridyl nitrogen in this compound offers a potential coordination site, which could influence its interaction with a transition metal co-catalyst in such dual systems.

Reactivity in Cross-Coupling: While primarily studied as photocatalysts, the acridine scaffold can also be part of molecules used in other catalytic reactions. For instance, 9-halogenoacridines are precursors that undergo palladium-catalyzed Suzuki cross-coupling reactions to yield 9-arylacridines, demonstrating the reactivity of the C9 position towards transition-metal-catalyzed bond formation. researchgate.net The pyridyl group in this compound could also potentially act as a ligand for a metal center in other types of cross-coupling reactions.

Table 3: Structure-Reactivity Relationships in Acridine-Based Catalysis

| Structural Feature | Influence on Reactivity/Performance | Example Reaction |

|---|---|---|

| Acridine Core | Photoactive unit, undergoes single-electron transfer (SET) in the excited state. | General photoredox catalysis |

| C9-Aryl Substituent | Modulates redox potentials, stability, and steric environment of the catalyst. | Decarboxylative amination |

| Pyridyl Nitrogen | Potential coordination site for a metal co-catalyst in dual catalytic systems. | Dual Acridine/Copper catalyzed conjugate addition |

| Halogen at C9 | Serves as a reactive handle for catalyst synthesis via cross-coupling. | Suzuki coupling to form 9-arylacridines researchgate.net |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Functionalized Analogues

The future development of materials based on 9-(Pyridin-4-yl)acridine hinges on the ability to synthesize a diverse range of functionalized analogues. While established methods for the synthesis of acridine (B1665455) derivatives exist, there is a pressing need for more sustainable and efficient synthetic routes. Current methodologies often rely on multi-step procedures with harsh reaction conditions. Future research should focus on the development of novel synthetic strategies that are not only high-yielding but also environmentally benign.

One promising approach could be the adaptation of modern cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction between 9-bromoacridine (B1601883) and pyridin-4-ylboronic acid could provide an efficient route to the parent compound, a method that has been successfully employed for the synthesis of the analogous 4-(anthracen-9-yl)-pyridine. nih.gov The exploration of C-H activation methodologies could also offer a more direct and atom-economical approach to functionalizing both the acridine and pyridine (B92270) rings.

Furthermore, the synthesis of derivatives bearing various substituents on both the acridine and pyridine moieties will be crucial for fine-tuning the compound's properties. The introduction of electron-donating or electron-withdrawing groups can significantly impact the electronic structure and, consequently, the photophysical and catalytic properties of the molecule. The development of regioselective functionalization techniques will be paramount in achieving this level of molecular control.

Exploration of Advanced Catalytic Applications and Reaction Scope

The nitrogen atom in the pyridine ring of this compound presents an intriguing site for coordination chemistry and catalysis. While the catalytic applications of acridine derivatives have been explored, the specific potential of this pyridyl-substituted acridine remains largely untapped. Future research should aim to explore its utility in a broad range of catalytic transformations.

The pyridine moiety can act as a ligand for transition metals, opening up the possibility of designing novel metal complexes for catalysis. These complexes could be investigated for their efficacy in various cross-coupling reactions, C-H functionalization, and asymmetric catalysis. The rigid acridine backbone could provide a stable and sterically defined environment around the metal center, potentially leading to high selectivity and efficiency.

Moreover, the photoredox properties of the acridine core suggest that this compound could serve as a photocatalyst. The pyridine group could modulate the redox potentials of the acridine unit, allowing for the catalysis of a wider range of reactions than traditional acridine-based photocatalysts. Investigating its performance in light-driven organic transformations, such as atom transfer radical polymerization (ATRP) and organic synthesis, would be a valuable research direction.

In-depth Understanding of Excited State Processes and Charge Transfer Dynamics

A thorough understanding of the photophysical properties of this compound is essential for its application in optoelectronic devices and photocatalysis. The electronic coupling between the electron-rich acridine and the electron-deficient pyridine ring is expected to give rise to interesting excited-state dynamics, including the possibility of intramolecular charge transfer (ICT). nih.gov

Future research should employ a combination of steady-state and time-resolved spectroscopic techniques to elucidate the nature of the excited states and the dynamics of charge transfer processes. cnr.it Techniques such as transient absorption spectroscopy and time-correlated single-photon counting can provide valuable insights into the lifetimes of excited states and the rates of intersystem crossing and internal conversion. nih.govnih.gov

Computational studies, using methods such as time-dependent density functional theory (TD-DFT), will be instrumental in complementing experimental findings. These calculations can help to identify the nature of the electronic transitions, predict the energies of the excited states, and visualize the charge distribution in both the ground and excited states. A comprehensive understanding of these fundamental processes is crucial for the rational design of new materials with tailored photophysical properties.

Rational Design of Materials with Tuned Optoelectronic Properties for Next-Generation Devices

The unique photophysical properties of this compound make it a promising candidate for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability to tune its electronic and optical properties through chemical modification is a key advantage.

For OLED applications, the focus will be on designing derivatives with high photoluminescence quantum yields and tunable emission colors. By strategically placing substituents on the acridine and pyridine rings, it should be possible to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the emission wavelength. The development of materials exhibiting thermally activated delayed fluorescence (TADF) is a particularly exciting prospect, as this could lead to highly efficient OLEDs without the need for expensive noble metals.

In the context of solar cells, this compound could function as either an electron donor or an electron acceptor, depending on the specific device architecture and the other materials used. bohrium.com The design of derivatives with broad absorption spectra and appropriate energy levels will be critical for achieving high power conversion efficiencies.

Elucidation of Complex Supramolecular Assemblies and Their Functional Implications

The presence of the nitrogen atom in the pyridine ring provides a handle for directing the self-assembly of this compound into well-defined supramolecular structures. researchgate.net Hydrogen bonding and coordination with metal ions are two key interactions that can be exploited to control the packing of the molecules in the solid state. acs.org

Future research in this area should focus on the synthesis and characterization of co-crystals and coordination polymers of this compound. rsc.org By carefully selecting co-formers or metal linkers, it should be possible to create a wide variety of supramolecular architectures with different dimensionalities and functionalities. For example, the formation of porous coordination polymers could lead to materials with applications in gas storage and separation.

The investigation of the photophysical properties of these supramolecular assemblies will also be of great interest. The packing of the molecules in the solid state can have a profound impact on their emission properties, and the formation of excimers or exciplexes could lead to new and interesting optical phenomena. Understanding the structure-property relationships in these materials will be key to designing functional supramolecular systems with tailored properties.

Q & A

Q. What are the common synthetic routes for 9-(Pyridin-4-yl)acridine derivatives?

- Methodological Answer : The synthesis of this compound derivatives typically involves condensation reactions between o-aminobenzaldehyde or o-aminobenzophenone precursors with pyridine-containing halides. For example, describes the use of o-aminobenzaldehyde and nitrobenzene derivatives under acidic conditions to form acridine scaffolds. Recent advancements include catalytic methods, such as dendritic mesoporous nanosilica functionalized with hexamethylenetetramine (HMTA), which improves yields (85–92%) under mild conditions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Condensation (o-aminobenzaldehyde) | None (acidic conditions) | 65–75 | 12–24 hours | |

| Nanocatalysis | HMTA-functionalized SiO₂ | 85–92 | 1–2 hours |

Q. How is the crystal structure of this compound derivatives characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. and detail protocols using Bruker APEX3 diffractometers and SHELXT/SHELXL software for solving and refining structures. Key interactions (e.g., π–π stacking, C–H⋯H bonds) are analyzed using OLEX2 for molecular graphics .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions (e.g., absorption peaks at 350–400 nm), while NMR (¹H/¹³C) confirms substitution patterns. Mass spectrometry (ESI-TOF) validates molecular weights. For example, reports NMR data for pyridine-proton environments (δ 8.5–9.0 ppm) and mass fragments corresponding to [M+H⁺] ions .

Advanced Research Questions

Q. How can computational methods like QSAR predict the bioactivity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use topological (e.g., Wiener index) and physicochemical descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity. highlights DNA-binding affinity predictions for acridine derivatives using regression analysis. Advanced tools like CoMFA/CoMSIA can model 3D electrostatic interactions to optimize substituents at the 9-position for anticancer activity .

Q. How do substituents at the 9-position influence binding to targets like Bcl-xL?

- Methodological Answer : Substituents at the 9-position (e.g., amino, chloro, alkyl groups) modulate binding via steric and electronic effects. demonstrates that amino groups enhance Bcl-xL affinity (IC₅₀ ~10 µM) compared to alkyl groups, likely due to hydrogen bonding with residues in the hydrophobic cleft. Fluorescence anisotropy assays and docking studies are critical for validating these interactions .

Q. What strategies resolve contradictions in reported synthetic yields for acridine derivatives?

- Methodological Answer : Discrepancies in yields often arise from reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization using Design of Experiments (DoE) can identify critical variables. For instance, resolved low yields (≤60%) by adjusting nanocatalyst surface area and reaction temperature, achieving >90% efficiency .

Q. How can DNA intercalation efficiency of this compound derivatives be optimized?

- Methodological Answer : Intercalation is assessed via UV-Vis titration and fluorescence quenching. and show that planar acridine cores with electron-donating groups (e.g., –NH₂) enhance DNA binding (Kb ~10⁶ M⁻¹). Modifying the pyridine moiety with hydrophilic substituents improves solubility without compromising intercalation .

Q. Table 2: DNA Binding Constants of Derivatives

| Substituent at 9-position | Kb (M⁻¹) | Technique | Reference |

|---|---|---|---|

| –NH₂ | 1.2×10⁶ | UV-Vis titration | |

| –Cl | 4.5×10⁵ | Fluorescence |

Q. What safety protocols are essential when handling pyridine-containing acridine derivatives?

- Methodological Answer : Pyridine derivatives require strict PPE (gloves, goggles, lab coats) and ventilation due to toxicity (H301/H311). and recommend neutralization of waste with dilute acetic acid and disposal via certified hazardous waste services. Spill protocols include adsorption with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.